2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
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Overview
Description
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzoic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Scientific Research Applications
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt essential cellular processes, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl and benzoic acid moieties but lacks the oxadiazole ring.
4-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl and phenyl groups but lacks the benzoic acid and oxadiazole components.
1,3,4-Oxadiazole derivatives: Similar in structure due to the presence of the oxadiazole ring but may have different substituents.
Uniqueness
The uniqueness of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid lies in its combination of the trifluoromethyl group, oxadiazole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C16H9F3N2O3 |
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Molecular Weight |
334.25 g/mol |
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-7-5-9(6-8-10)13-20-14(24-21-13)11-3-1-2-4-12(11)15(22)23/h1-8H,(H,22,23) |
InChI Key |
COLYIIAGNGZDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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